molecular formula C25H30N4O B10982460 1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide

1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide

Cat. No.: B10982460
M. Wt: 402.5 g/mol
InChI Key: DCKBMOCPIAJXBT-UHFFFAOYSA-N
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Description

1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide involves multiple steps, starting with the preparation of the indole and benzimidazole moieties. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves coupling the indole and benzimidazole moieties with a pentyl linker under appropriate reaction conditions.

Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or benzimidazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is explored for its potential use in drug development.

    Industry: In the pharmaceutical industry, the compound is used as an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide can be compared with other indole and benzimidazole derivatives:

The uniqueness of this compound lies in its combined indole and benzimidazole structure, which imparts distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

1-methyl-N-[5-(1-propan-2-ylbenzimidazol-2-yl)pentyl]indole-5-carboxamide

InChI

InChI=1S/C25H30N4O/c1-18(2)29-23-10-7-6-9-21(23)27-24(29)11-5-4-8-15-26-25(30)20-12-13-22-19(17-20)14-16-28(22)3/h6-7,9-10,12-14,16-18H,4-5,8,11,15H2,1-3H3,(H,26,30)

InChI Key

DCKBMOCPIAJXBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CC4=C(C=C3)N(C=C4)C

Origin of Product

United States

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